molecular formula C17H27NO3 B129229 Isodecyl 5-hydroxyanthranilate CAS No. 148915-76-8

Isodecyl 5-hydroxyanthranilate

Cat. No.: B129229
CAS No.: 148915-76-8
M. Wt: 293.4 g/mol
InChI Key: WQDDSULPVSBTBO-UHFFFAOYSA-N
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Description

Isodecyl 5-hydroxyanthranilate is a compound that belongs to the class of hydroxyanthranilic acid derivatives. It is a natural product found in certain microorganisms, such as Streptomyces species. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isodecyl 5-hydroxyanthranilate can be achieved through both chemical and biological methods. One approach involves the use of engineered Escherichia coli to synthesize hydroxyanthranilate derivatives . In this method, genes encoding enzymes such as tyrosine ammonia lyase (TAL), 4-coumarate:coenzyme A ligase (4CL), and anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) are introduced into E. coli. The engineered bacteria can then convert glucose into various hydroxyanthranilate derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using microorganisms like Streptomyces species. These microorganisms can be cultured in bioreactors under optimized conditions to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Isodecyl 5-hydroxyanthranilate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group into a carbonyl group.

    Reduction: This reaction can reduce the carbonyl group back to a hydroxy group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield isodecyl 5-oxoanthranilate, while reduction can regenerate the original compound .

Scientific Research Applications

Isodecyl 5-hydroxyanthranilate has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other hydroxyanthranilate derivatives.

    Biology: It is studied for its potential biological activities, including antibacterial and cytotoxic properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of isodecyl 5-hydroxyanthranilate involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Isodecyl 5-hydroxyanthranilate can be compared with other hydroxyanthranilate derivatives, such as:

  • n-lauryl 5-hydroxyanthranilate
  • This compound
  • benzamide
  • 3-hydroxy-4-methoxycinnamamide
  • (3S-cis)-hexahydro-3-[(3,4-dihydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione

These compounds share similar structural features but differ in their side chains and specific biological activities. This compound is unique due to its specific isodecyl side chain, which may confer distinct properties and applications .

Properties

CAS No.

148915-76-8

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

8-methylnonyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C17H27NO3/c1-13(2)8-6-4-3-5-7-11-21-17(20)15-12-14(19)9-10-16(15)18/h9-10,12-13,19H,3-8,11,18H2,1-2H3

InChI Key

WQDDSULPVSBTBO-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Key on ui other cas no.

148915-76-8

Synonyms

BU 4601 A
BU-4601 A
isodecyl 5-hydroxyanthranilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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